3,3-Dimethyl-3,4-dihydro-1H-quinolin-2-one
Description
Chemical Significance of the 3,4-Dihydro-1H-quinolin-2-one Structural Motif in Heterocyclic Chemistry
The 3,4-dihydro-1H-quinolin-2-one, also known as a dihydroquinolinone, is a crucial nitrogen-containing heterocyclic structural unit. mdpi.comresearchgate.net This scaffold is a fundamental component in a variety of pharmacologically and biologically active compounds. tubitak.gov.trclockss.org Its prevalence in natural products, pharmaceuticals, and other bioactive molecules underscores its importance in organic and medicinal chemistry. mdpi.comresearchgate.net The dihydroquinolinone framework is considered a "privileged scaffold," a term indicating its ability to bind to multiple biological targets, making it a valuable foundation for drug development.
The versatility of the dihydroquinolinone structure allows for a wide range of chemical modifications, enabling researchers to synthesize diverse libraries of compounds for drug discovery. clockss.org Both natural and synthetic compounds featuring this core structure exhibit a broad spectrum of effects. researchgate.netnih.gov The development of simple, mild, and efficient synthetic methods for creating dihydroquinolin-2(1H)-ones has been a significant focus for synthetic chemists. researchgate.net These methods include electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization reactions. mdpi.com
Research Context of 3,3-Dimethyl Substitution within the Dihydroquinolinone Framework
The substitution at the 3-position of the 3,4-dihydro-1H-quinolin-2-one scaffold is a key area of research for creating derivatives with specific properties. The introduction of two methyl groups at this position, forming 3,3-dimethyl-3,4-dihydro-1H-quinolin-2-one, results in a quaternary carbon center, which can significantly influence the molecule's three-dimensional structure and biological activity.
Several synthetic strategies have been developed to introduce substituents at the 3-position. For instance, a rhenium-catalyzed alkylarylation of cinnamamides has been used for the synthesis of 3,3-disubstituted dihydroquinolin-2(1H)-ones. mdpi.compreprints.org Another approach involves a nickel-catalyzed domino Heck cyclization/Suzuki coupling reaction to create 3,3-disubstituted oxindoles, a related class of compounds bearing a quaternary all-carbon center. organic-chemistry.org These synthetic advancements provide pathways to access compounds like this compound and its analogs, allowing for the exploration of their potential applications.
Overview of Related Bioactive Quinolinone and Quinoxalinone Scaffolds in Medicinal Chemistry Research
The broader family of quinoline-based compounds, including quinolinones and quinoxalinones, represents a cornerstone of medicinal chemistry research. These scaffolds are integral to a wide array of therapeutic agents. frontiersin.orgrsc.org
Quinolinone Scaffold: The quinolinone motif is a versatile pharmacophore with a wide range of biological activities. rsc.org Derivatives of quinolinone have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents. The 4-quinolone structure, in particular, is a well-established pharmacophore in antibacterial agents. wikipedia.orgrsc.org Modifications to the quinolinone ring can significantly impact the compound's potency and selectivity for specific biological targets. nih.gov
Quinoxalinone Scaffold: The quinoxalinone core, characterized by a pyrazine ring fused to a benzene (B151609) ring, is frequently found in pharmacologically active compounds. ingentaconnect.comnih.govbohrium.com Quinoxaline and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ipp.ptpharmaceuticaljournal.netresearchgate.netnih.gov The therapeutic potential of quinoxalines has been enhanced by incorporating other functional groups, such as sulfonamides, to create hybrid molecules with a wide range of biomedical applications. mdpi.com
Interactive Data Table: Bioactive Scaffolds and Their Applications
| Scaffold | Key Biological Activities | Example Applications in Research |
|---|---|---|
| Quinolinone | Antibacterial, Anticancer, Anti-inflammatory | Development of new antibiotics, antitumor agents. rsc.orgauctoresonline.org |
| Quinoxalinone | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory | Investigated for use in anticancer, anti-HIV, and antimicrobial therapies. pharmaceuticaljournal.netnih.govnih.gov |
| 3,4-Dihydro-1H-quinolin-2-one | Phosphodiesterase inhibition, β-adrenergic receptor blocking | Core of drugs like cilostazol and carteolol. tubitak.gov.trnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-8-5-3-4-6-9(8)12-10(11)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASHKSOGHDFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550821 | |
| Record name | 3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92367-59-4 | |
| Record name | 3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,3 Dimethyl 3,4 Dihydro 1h Quinolin 2 One and Its Derivatives
Classical Approaches to Dihydroquinolinone Ring Systems
Traditional methods for constructing the dihydroquinolinone framework have laid the groundwork for many of the synthetic strategies used today. These approaches often involve cyclization reactions under various conditions, leveraging well-established organic chemistry principles.
Friedel-Crafts Type Cyclization
Intramolecular Friedel-Crafts reactions represent a powerful tool for ring formation in aromatic systems, and their application in dihydroquinolinone synthesis is well-documented. masterorganicchemistry.com This method typically involves the cyclization of α,β-unsaturated N-arylamides, where the aromatic ring acts as the nucleophile to attack an electrophilic center, leading to the formation of the heterocyclic ring. mdpi.com
A variety of Brønsted and Lewis acids are employed to catalyze this transformation. Acids such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and aluminum chloride (AlCl₃) have been successfully used. mdpi.com Trifluoroacetic acid (TFA) is often considered a highly suitable acid for this specific reaction. mdpi.com
A related strategy involves the electrophilic sulfenylation and subsequent cyclization of N-arylcinnamamides. In the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), these substrates react with N-arylthiosuccinimides to afford cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones with high stereoselectivity and in moderate to excellent yields. mdpi.com Cascade reactions, such as a Prins/Friedel-Crafts cyclization, have also been developed for synthesizing related tetralin structures by treating substrates with BF₃·Et₂O to generate benzyl (B1604629) carbenium ions that are subsequently trapped by electron-rich aromatics in a Friedel-Crafts alkylation step. nih.govbeilstein-archives.org This principle highlights the versatility of Friedel-Crafts cyclizations in building complex polycyclic systems. nih.govbeilstein-archives.org
Table 1: Catalysts and Conditions for Friedel-Crafts Type Cyclizations
| Substrate | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| α,β-Unsaturated N-arylamides | H₂SO₄, PPA, AlCl₃, TFA | Dihydroquinolinones (DHQOs) | mdpi.com |
| N-Arylcinnamamides | BF₃·OEt₂ / N-Arylthiosuccinimides | cis-4-Aryl-3-arylthio-DHQOs | mdpi.com |
Beckmann Rearrangement of Indanone Oximes
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. organic-chemistry.orgwikipedia.org When applied to cyclic ketoximes, this rearrangement results in the formation of a lactam, a ring-expanded structure. wikipedia.org The synthesis of dihydroquinolin-2-ones, which are lactams, can thus be achieved from the corresponding indanone oximes. The reaction is typically acid-catalyzed and proceeds via protonation of the oxime hydroxyl group, followed by a stereospecific migration of the alkyl group that is anti-periplanar to the N-O bond, expelling a water molecule. organic-chemistry.orgwikipedia.org
The synthesis of the precursor, 1-indanone (B140024) oxime, is straightforward, involving the reaction of 1-indanone with hydroxylamine (B1172632) hydrochloride in pyridine. orgsyn.org However, the rearrangement itself can sometimes lead to unexpected products. For example, attempted Beckmann rearrangement of 6-methoxyindanone oximes under certain conditions yielded 2-sulfonyloxyindanone and a dimeric product instead of the expected lactam. nih.gov In other cases, a Beckmann-like rearrangement of (E)-2,3-dihydro-1H-inden-1-one oxime with carboxylic acid anhydrides unexpectedly produced imides rather than esters. scielo.br Despite these potential complexities, the Beckmann rearrangement remains a fundamental strategy for the ring expansion of cyclic ketones like indanone to access lactam structures such as dihydroquinolinones. wikipedia.org
Modern and Green Chemistry Approaches for Dihydroquinolinone Synthesis
In recent years, synthetic chemistry has shifted towards developing more efficient, atom-economical, and environmentally benign methodologies. This has led to the application of modern techniques like multicomponent reactions and microwave-assisted synthesis for constructing the dihydroquinolinone scaffold.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, are highly valued for their efficiency and ability to generate molecular diversity. thieme-connect.de Several MCR strategies have been developed for the synthesis of quinoline (B57606) and related heterocyclic systems.
While direct examples for 3,3-Dimethyl-3,4-dihydro-1H-quinolin-2-one are specific, the principles are demonstrated in the synthesis of analogous structures. For instance, a three-component reaction of aniline (B41778), aromatic aldehydes, and a pyrazolone (B3327878) derivative can lead to the formation of 1H-pyrazolo[3,4-b]quinolines. mdpi.com Similarly, diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones have been synthesized through a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines. acs.org This protocol involves the formation of three new C-N bonds in a one-pot procedure. acs.org Another approach involves a one-pot tandem assembly of amides, amines, and ketones to produce C4-quaternary 3,4-dihydroquinazolines. nih.gov These examples showcase the power of MCRs to rapidly build complex heterocyclic frameworks from simple starting materials.
Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis
| Reactants | Product | Key Features | Reference |
|---|---|---|---|
| Aniline, Aromatic Aldehyde, Pyrazolone | 1H-Pyrazolo[3,4-b]quinoline | Forms a fused quinoline system | mdpi.com |
| Arenediazonium salt, Nitrile, Aniline derivative | 3,4-Dihydroquinazoline | Domino reaction, three C-N bond formations | acs.org |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been effectively applied to the synthesis of quinolinones and related heterocycles.
The Niementowski quinazoline (B50416) synthesis, a classical method involving the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times. The use of microwave irradiation (MWI) significantly improves this process, increasing yields and shortening reaction times from hours to minutes, even under solvent-free conditions. nih.gov MWI has also been employed in the one-pot cyclocondensation of 8-quinolinol, aromatic aldehydes, and urea (B33335) to produce oxazino-quinolin-one derivatives. iipseries.org Furthermore, efficient microwave-assisted protocols have been developed for synthesizing a variety of quinoline-fused benzodiazepines and other polyheterocyclic systems. nih.govnih.gov For example, the synthesis of 3,4-dihydroquinazolinone analogues has been achieved via a one-pot, two-step synthesis using microwave irradiation for both the initial condensation and subsequent reduction steps. diva-portal.org These advancements highlight the significant advantages of incorporating microwave technology into the synthesis of dihydroquinolinones and their derivatives.
Catalyst-Free Methodologies
The synthesis of dihydroquinolin-2-one derivatives without the use of a catalyst represents a significant advancement in green and sustainable chemistry. These methods often rely on the inherent reactivity of the substrates under thermal conditions or in environmentally benign solvents like water.
A notable example is the one-pot, three-component reaction involving an o-formyl carbamate, a primary amine, and a suitable nucleophile (such as 1H-indole or 2-naphthol) in water. rsc.org This reaction proceeds through a Mannich-type mechanism followed by an intramolecular cyclization to yield functionalized 3,4-dihydroquinazolin-2(1H)-ones, a closely related structural class. The hydrophobic effects of the aqueous medium are believed to promote the reaction cascade without the need for any external catalyst. rsc.org
Another approach that falls under the metal-free category involves the tandem cyclization of N-arylcinnamamides. For instance, the reaction of N-arylcinnamamides with pentane-2,4-dione can be achieved using potassium persulfate (K₂S₂O₈) as an oxidant in a mixture of acetonitrile (B52724) and water, without a transition metal catalyst. mdpi.com While K₂S₂O₈ acts as a radical initiator rather than a catalyst, this method avoids the use of heavy metals. Similarly, a cascade involving oxidative decarbonylative radical addition and cyclization of N-arylcinnamamides with aliphatic aldehydes can proceed under metal-free conditions, providing access to C3-alkylated 3,4-dihydroquinolin-2(1H)-ones. researchgate.net
One-Pot Synthetic Procedures
One-pot syntheses, which allow for the construction of complex molecules from simple precursors in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot strategies have been developed for the synthesis of the dihydroquinolin-2-one core.
A photoredox-based one-pot strategy provides efficient access to 3,4-dihydroquinolin-2(1H)-ones from readily available anilines, oxalyl chloride, and electron-deficient alkenes. researchgate.net This method combines the formation of the key reactive intermediate and the subsequent cyclization into a single operational step. Multicomponent reactions (MCRs) are particularly powerful in this context. A hydrophobically directed, catalyst-free, three-component reaction of o-formyl carbamate, a primary amine, and a nucleophile in water exemplifies a clean and efficient one-pot synthesis of functionalized dihydroquinazolin-2(1H)-one derivatives. rsc.org While not producing the exact quinolinone ring, the principles are highly relevant. More directly, multicomponent syntheses for tetrahydroquinoline derivatives have been established, which can sometimes be adapted or oxidized to provide the desired dihydroquinolinone core. nih.gov
The Hantzsch condensation, a classic MCR, has also been adapted for the one-pot synthesis of polyhydroquinoline derivatives under solvent-free conditions using a heterogeneous catalyst, highlighting the versatility of one-pot strategies in this area. semanticscholar.org
Metal-Catalyzed Protocols
Transition metal catalysis provides powerful and versatile tools for the synthesis of 3,4-dihydroquinolin-2-ones, enabling reactions that are often difficult to achieve by other means.
Rhenium-catalyzed reactions have been used for the synthesis of 3,3-disubstituted dihydroquinolin-2(1H)-ones. A method utilizing Re₂(CO)₁₀ as a catalyst allows for the alkylarylation of cinnamamides with PhI(O₂CR)₂ via a decarboxylation reaction, directly installing two substituents at the C3 position. mdpi.com
Silver-catalyzed reactions offer another route. A tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids, catalyzed by silver nitrate (B79036) (AgNO₃), yields various 3,4-disubstituted dihydroquinolin-2(1H)-ones in an aqueous solution. acs.org Silver has also been used to induce the tandem radical addition/cyclization of N-arylcinnamamides for the synthesis of cyano-containing derivatives. mdpi.com
Copper-catalyzed methods are also prevalent. Duan's group developed a tandem reaction for synthesizing dihydroquinolin-2(1H)-ones from N-arylcinnamamides and benzyl hydrocarbons, using Cu₂O as the catalyst and tert-butylperoxy benzoate (B1203000) (TBPB) as the oxidant. mdpi.com
Palladium-catalyzed reactions, such as the oxidative arylalkylation of alkenes, have been employed to construct cyano-substituted 3,4-dihydroquinolin-2(1H)-ones. mdpi.com
Ruthenium-catalyzed intramolecular C-H amidation of unsaturated amides provides a direct pathway to the dihydroquinolinone core, proceeding through a proposed electrophilic nitrenoid attack on the arene. acs.org
| Metal Catalyst | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| Rhenium (Re₂(CO)₁₀) | Cinnamamides, PhI(O₂CR)₂ | Decarboxylative Alkylarylation | mdpi.com |
| Silver (AgNO₃) | N-arylcinnamamides, Aliphatic Carboxylic Acids | Decarboxylative Radical Addition/Cyclization | acs.org |
| Copper (Cu₂O) | N-arylcinnamamides, Benzyl Hydrocarbons | Radical Addition/Cyclization | mdpi.com |
| Ruthenium ([Ru(p-cymene)Cl₂]₂) | Unsaturated Amides | Intramolecular C-H Amidation | acs.org |
Photoredox Catalysis for Carbamoyl (B1232498) Radical Generation
Visible-light photoredox catalysis has emerged as a powerful strategy for generating reactive intermediates under mild conditions. This approach has been successfully applied to the synthesis of functionalized 3,4-dihydroquinolin-2-ones through the generation and cyclization of carbamoyl radicals. whiterose.ac.ukacs.orgnih.gov
The general strategy involves the generation of a carbamoyl radical from a suitable precursor, its intermolecular addition to an electron-deficient alkene, and subsequent intramolecular cyclization onto the aryl ring. A key advantage of this method is its redox-neutral nature, where the photocatalyst mediates electron transfer without the need for stoichiometric chemical oxidants or reductants. whiterose.ac.ukrsc.org
One successful approach utilizes N-hydroxyphthalimido oxamides as carbamoyl radical precursors. whiterose.ac.ukrsc.org In the presence of a photocatalyst like Ir(ppy)₃ or Ru(bpy)₃Cl₂, visible light irradiation triggers a single-electron transfer (SET) to the precursor, leading to the formation of the carbamoyl radical. This radical then engages in an addition-cyclization cascade with an alkene to furnish the dihydroquinolinone product. whiterose.ac.ukrsc.org This methodology allows for the synthesis of a diverse library of derivatives, including spirocyclic systems. whiterose.ac.ukrsc.org More recently, an earth-abundant and environmentally benign iron catalyst has been used for the photoredox generation of carbamoyl radicals from oxamic acids for the same purpose. researchgate.net
| Photocatalyst | Carbamoyl Radical Precursor | Alkene Partner | Key Features | Reference |
|---|---|---|---|---|
| Ir(ppy)₃ | N-hydroxyphthalimido oxamides | Electron-deficient alkenes | Reductive, redox-neutral, broad scope | whiterose.ac.ukacs.orgnih.govrsc.org |
| Iron Complex | Oxamic acids | Electron-deficient alkenes | Oxidative, uses earth-abundant metal | researchgate.net |
Domino Reaction Sequences
Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. nih.gov These reactions provide rapid access to complex molecular architectures like the dihydroquinolinone core from simple starting materials.
A common domino strategy for synthesizing 2,3-dihydro-4(1H)-quinolinones is the Michael-SₙAr approach. nih.gov This sequence involves the Michael addition of a nucleophile (often an amine) to an α,β-unsaturated ketone that also contains an aromatic ring activated for nucleophilic aromatic substitution (SₙAr), such as a 2-fluorophenyl group. The initial Michael addition is followed by an intramolecular SₙAr cyclization to form the heterocyclic ring. nih.gov
Another variation is the imine addition-SₙAr sequence, where a pre-formed imine adds to a β-ketoester bearing an activated 2-fluorobenzoyl group, followed by cyclization. nih.gov Multi-catalytic approaches have also been devised. For example, a sequence involving a palladium-catalyzed N-alkylation followed by an intramolecular thiazolium salt-catalyzed Stetter reaction has been used to generate 3-substituted 2,3-dihydro-4(1H)-quinolinones. nih.gov Radical cyclizations of α-halo-ortho-alkenyl anilides also proceed in a tandem fashion to give the dihydroquinolin-2-one ring system in high yield. nih.gov
Green Solvent Applications in Synthesis
The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. rsc.org Water, due to its non-toxicity, availability, and unique reactivity-enhancing properties (e.g., hydrophobic effect), is an ideal green solvent. rsc.orgmdpi.com
Several synthetic methods for dihydroquinolinones and related heterocycles have been successfully implemented in aqueous media. A silver-catalyzed tandem radical cyclization for preparing 3,4-disubstituted dihydroquinolin-2(1H)-ones proceeds efficiently in an aqueous solution. acs.org Furthermore, a catalyst-free, three-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones has been developed to work in water, where the hydrophobic effect drives the reaction forward. rsc.org The use of water or aqueous ethanol (B145695) has also been reported for the synthesis of quinolizin-2-one (B372528) derivatives, a related class of compounds. researchgate.net
Beyond water, other green solvents like ionic liquids (ILs) are being explored. rsc.orgresearchgate.net While specific examples for this compound are less common, the synthesis of quinolines has been achieved in ILs under microwave irradiation, suggesting the potential for adapting these conditions. researchgate.net Solvent-free reactions, often facilitated by microwave irradiation or ball milling, represent the ultimate green approach by eliminating the solvent entirely. semanticscholar.orgresearchgate.net
Derivatization and Functionalization Strategies for the Dihydroquinolinone Core
Once the 3,4-dihydro-1H-quinolin-2-one scaffold is constructed, further derivatization can be performed to access a wider range of analogues. These post-synthesis modifications can target the nitrogen atom, the aromatic ring, or the aliphatic positions of the heterocyclic core.
N-Functionalization: The secondary amine of the lactam can be readily functionalized. For instance, N-acylation of related dithiolo[3,4-c]quinoline-1-thiones is achieved by reacting the core with various acyl chlorides in toluene, demonstrating a common strategy for modifying the nitrogen atom. nih.gov
C-Functionalization: The synthesis of dihydroquinolinones often directly incorporates functionality at the C3 and C4 positions through the choice of starting materials in radical, electrophilic, or domino reactions. mdpi.comresearchgate.net For example, electrophilic sulfenylation of N-arylcinnamamides with N-arylthiosuccinimides in the presence of a Lewis acid like BF₃·OEt₂ leads to cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones, directly installing a thioether group at the C3 position. mdpi.com
In some cases, the formed heterocycle can undergo further reactions. For related quinazolin-4(3H)-ones, which possess an acidic methyl group at the C2 position, Knoevenagel condensation with aldehydes can be used to install a C2-styryl group, suggesting that similar condensations could be possible with appropriately functionalized dihydroquinolinones. acs.org
N-Alkylation and Subsequent Oxidations
N-alkylation of the dihydroquinolinone scaffold is a key strategy for introducing diversity and modulating the properties of the final compound. For instance, N-methyl-N-arylcinnamamides have been effectively used as substrates in reactions designed to produce alkyl-substituted DHQOs. A notable metal-free approach utilizes cyclohexyl boronic acid as a source of cyclohexyl radicals with oxygen serving as the oxidant. mdpi.com This method yields trans-3-cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones with high chemoselectivity, exclusively forming the anti-isomers. mdpi.com
Alkylation can also be achieved using inexpensive and non-toxic reagents like dimethyl and diethyl carbonates, often accelerated by microwave irradiation. mdpi.com While demonstrated on quinazoline-2,4-diones, this methodology highlights a practical approach for N-alkylation that can be applied to related heterocyclic systems. mdpi.com The optimization of these reactions often involves screening bases and adjusting temperature to achieve high yields in short reaction times. mdpi.com
Table 1: N-Alkylation of Dihydroquinolinone Precursors
| Substrate | Reagent | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| N-methyl-N-arylcinnamamides | Cyclohexyl boronic acid, O₂ | Transition-metal-free | trans-3-cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones | Excellent chemoselectivity; only anti-isomers observed. | mdpi.com |
| Quinazoline-2,4-dione | Dimethyl carbonate, K₂CO₃ | Microwave, 200W, 130°C, 15 min | N-methylated quinazolinedione | High yield (>94%) with non-toxic reagent. | mdpi.com |
Nucleophilic and Electrophilic Substitution Reactions
The aromatic ring of the dihydroquinolinone system is amenable to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Electrophilic Substitution: Electrophilic substitution reactions are fundamental for modifying the aromatic core. youtube.com In the synthesis of DHQO derivatives, electrophilic cyclization is a common mechanistic pathway. mdpi.com For example, the reaction of N-arylcinnamamides with N-thiosuccinimides in the presence of a Lewis acid like BF₃·OEt₂ initiates an electrophilic sulfenylation, which is followed by an intramolecular cyclization to yield cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones. mdpi.com The regioselectivity of electrophilic attack is governed by the electronic properties of the existing substituents on the aromatic ring. youtube.com
Nucleophilic Aromatic Substitution (SNAr): While simple aryl halides are generally unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups at the ortho or para positions can significantly activate the ring for SNAr reactions. libretexts.org This principle is exploited in domino reactions for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones. nih.gov The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org
Post-Ugi Modification Strategies for Fused Systems
The Ugi multicomponent reaction is a powerful tool for rapidly generating molecular complexity. The resulting Ugi adducts are excellent substrates for post-modification strategies to construct diverse heterocyclic systems, including those fused to a dihydroquinolinone core. nih.gov These transformations often employ metal catalysis (e.g., using palladium, copper, or gold salts) to facilitate intramolecular cyclizations. nih.gov
One such strategy involves a copper-catalyzed intramolecular Ullmann coupling of a Ugi adduct, which can lead to the formation of fused benzodiazepine (B76468) systems. nih.gov Microwave irradiation has also been successfully employed to accelerate these post-Ugi transformations, enhancing the efficiency of the cyclization process. nih.gov The versatility of the Ugi reaction allows for the careful design of adducts that, upon cyclization, yield complex, fused heterocyclic structures in a regioselective manner. nih.gov
Amidation Reactions for Carboxamide Derivatives
The introduction of a carboxamide group onto the dihydroquinolinone scaffold can significantly influence its biological properties. acs.org Direct amidation methods, which couple carboxylic acids or their derivatives with amines, are efficient ways to form these derivatives. mdpi.com
Catalytic systems, such as those based on nickel/N-heterocyclic carbenes (NHC) or iron salts, can promote the direct amidation of esters under relatively mild conditions. mdpi.com Another approach involves the use of oxamic acids as a source for a carbamoyl radical. acs.org In a process demonstrated for the synthesis of coumarin-3-carboxamides, a related heterocyclic system, a metal-free radical cascade cyclization is initiated using ammonium (B1175870) persulfate, leading to the formation of the carbamoylated heterocycle in good to excellent yields. acs.org This highlights a sustainable method for creating carboxamide derivatives. acs.org
Ring Expansion Strategies
Ring expansion reactions provide an alternative and elegant route to the dihydroquinolinone core from smaller ring systems. One notable method involves the palladium-catalyzed ring expansion of N-(1'-Alkoxy)cyclopropyl-2-haloanilines. nih.gov This transformation proceeds efficiently and tolerates a variety of functional groups, including esters and nitriles, to form 3,4-dihydro-2(1H)-quinolinones. nih.gov
Another powerful strategy is the regiodivergent ring expansion of oxindoles. ethz.ch By carefully selecting the reaction conditions, it is possible to transform a common oxindole (B195798) starting material into one of two distinct quinolinone regioisomers. ethz.ch This method has proven compatible with a range of functional groups and is suitable for the late-stage diversification of complex molecules. ethz.ch
Table 2: Ring Expansion Strategies for Dihydroquinolinone Synthesis
| Starting Material | Key Reagent/Catalyst | Product | Key Feature | Reference |
|---|---|---|---|---|
| N-(1'-Alkoxy)cyclopropyl-2-haloanilines | Palladium catalyst | 3,4-Dihydro-2(1H)-quinolinones | Tolerates various functional groups. | nih.gov |
| Oxindoles | Condition-dependent reagents | Quinolinone isomers | Regiodivergent synthesis from a common precursor. | ethz.ch |
Mechanistic Investigations in Dihydroquinolinone Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The synthesis of dihydroquinolinones can proceed through several distinct mechanistic pathways. mdpi.commdpi.com
Radical Mechanisms: Many syntheses of DHQOs are initiated by radical species. For example, the silver-induced tandem radical addition/cyclization of N-arylcinnamamides in acetonitrile generates cyano-containing DHQOs. mdpi.com The proposed mechanism involves the formation of a ·CH₂CN radical, which adds to the double bond of the cinnamamide. This is followed by an intramolecular radical cyclization and subsequent oxidation to yield the final product. mdpi.com Similarly, rhenium catalysts can facilitate an alkylarylation of cinnamamides via a single-electron transfer process that generates an isopropyl radical, leading to a 3,3-disubstituted DHQO. mdpi.com
Electrophilic Cyclization: This is a common pathway in acid-catalyzed reactions. As previously mentioned, the reaction of N-arylcinnamamides with N-thiosuccinimides and a Lewis acid proceeds via an electrophilic thio intermediate. mdpi.com This intermediate undergoes electrophilic addition to the C=C bond, followed by an intramolecular cyclization and proton release to form the final 3,4-dihydroquinolin-2(1H)-one product. mdpi.com
Domino/Cascade Reactions: Domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient for building complex molecules like DHQOs. mdpi.com These can involve a sequence of reactions such as a Pd-catalyzed N-alkylation followed by an intramolecular thiazolium salt-catalyzed Stetter reaction. nih.gov The mechanism of nucleophilic aromatic substitution often plays a role in these cascades, particularly in SNAr-terminated sequences. libretexts.orgnih.gov
Photochemical Cyclization: Ultraviolet light irradiation can also be used to synthesize DHQOs from N-arylacrylamides. Mechanistic studies suggest this transformation occurs via energy transfer, leading to a cyclization followed by an exclusive 1,3-hydrogen shift to furnish the 3,4-dihydroquinolinone product. organic-chemistry.org
Structural Elucidation and Advanced Characterization of 3,3 Dimethyl 3,4 Dihydro 1h Quinolin 2 One and Its Derivatives
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3,3-Dimethyl-3,4-dihydro-1H-quinolin-2-one is characterized by absorption bands corresponding to the vibrations of its specific structural components. The key functional groups are the secondary amide (lactam) within the heterocyclic ring, the aromatic benzene (B151609) ring, and the aliphatic methylene (B1212753) and gem-dimethyl groups.
The most prominent peaks are associated with the lactam moiety. A sharp absorption band corresponding to the N-H stretching vibration is expected to appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong, sharp peak typically found between 1650 and 1690 cm⁻¹. For the parent compound, 3,4-dihydro-2(1H)-quinolinone, this C=O stretch is a key feature. sigmaaldrich.comuq.edu.au
The aromatic portion of the molecule produces several characteristic bands. The C-H stretching vibrations of the benzene ring are generally observed as a group of weaker bands above 3000 cm⁻¹. Aromatic C=C stretching vibrations result in several peaks in the 1450-1600 cm⁻¹ region.
The aliphatic part of the molecule, including the C4-methylene and the C3-gem-dimethyl groups, also yields distinct signals. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-2970 cm⁻¹ range. Furthermore, the presence of the gem-dimethyl group can be identified by a characteristic doublet in the C-H bending region, typically around 1365-1385 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Lactam N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2970 |
| Lactam C=O | Stretching | 1650 - 1690 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| gem-Dimethyl | Bending (Scissoring) | ~1375 (doublet) |
X-ray Diffraction Analysis for Solid-State Structure Determination
It is anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming dimers or extended chain motifs. helsinki.fi These interactions are crucial in stabilizing the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further influence the packing arrangement.
The analysis would provide key intramolecular details, such as the planarity of the benzene ring fused to the partially saturated heterocyclic ring. The dihydro-quinolinone ring is expected to adopt a conformation that minimizes steric strain, likely a distorted boat or envelope conformation. The bond lengths and angles would conform to standard values for sp² and sp³ hybridized carbon and nitrogen atoms.
| Parameter | Description | Expected Value/System |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Triclinic |
| Space Group | The symmetry group of the crystal. | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (Å, °) | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | To be determined experimentally |
| C=O Bond Length | Length of the carbonyl bond in the lactam. | ~1.23 Å |
| N-C (amide) Bond Length | Length of the nitrogen-carbonyl carbon bond. | ~1.34 Å |
| Intermolecular Interactions | Key forces stabilizing the crystal structure. | N-H···O Hydrogen Bonds, π-π Stacking |
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure compound. This experimental data is then compared against the theoretically calculated percentages derived from the molecular formula to confirm the compound's elemental composition and purity. The molecular formula for this compound is C₁₁H₁₃NO. nih.gov
The theoretical elemental composition is calculated based on the atomic masses of the elements and the molecular weight of the compound (175.23 g/mol ). nih.gov For a sample to be considered pure, the experimentally determined values should typically be within ±0.4% of the calculated values. This analysis is a critical quality control step in chemical synthesis.
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon | C | 75.40 | To be determined |
| Hydrogen | H | 7.48 | To be determined |
| Nitrogen | N | 7.99 | To be determined |
| Oxygen | O | 9.13 | To be determined |
Computational and Theoretical Chemistry Studies of Dihydroquinolinone Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinolinone derivatives, providing valuable insights into their behavior. mdpi.comunimib.it The theory's balance of accuracy and computational cost makes it ideal for analyzing molecules of this size.
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (i.e., the structure with the lowest energy). For dihydroquinolinone systems, DFT methods are employed to calculate bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on related quinolinone structures use functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve optimized geometries that correspond to a minimum on the potential energy surface. unimib.it This process is crucial as all other calculated properties are dependent on the accuracy of the optimized structure. In substituted dihydroquinolinones, calculations have shown that isomers with certain groups in an equatorial position are more stable than their axial counterparts. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP surface is plotted over the molecule's electron density, using a color scale to denote different potential values.
Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In a typical dihydroquinolinone structure, this region is concentrated around the carbonyl oxygen atom.
Blue regions: Indicate positive electrostatic potential, which is electron-poor, and are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the N-H proton.
Green regions: Represent neutral or zero potential.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction.
Electronegativity (χ): Describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Studies on related heterocyclic compounds have shown that these indices can effectively describe the molecule's chemical behavior and reactive nature. mdpi.comresearchgate.net
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | A measure of molecular reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering upon accepting electrons. |
This table provides the conceptual formulas for key global reactivity indices based on HOMO and LUMO energies.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. ajchem-a.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable.
In dihydroquinolinone derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. researchgate.netnih.gov This analysis reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance during a chemical reaction.
DFT calculations can simulate spectroscopic data, which serves as a powerful tool for structural elucidation and validation of experimental results.
IR Spectroscopy: By performing a frequency calculation on the optimized geometry, a theoretical vibrational (IR) spectrum can be generated. The calculated frequencies correspond to specific vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch) in the molecule. These theoretical spectra are often scaled by a factor to correct for systematic errors in the computational method, and the resulting data can be compared with experimental FT-IR spectra to confirm the presence of specific functional groups. copernicus.orgcopernicus.org
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can also be calculated. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are then compared to experimental NMR data, often showing a strong correlation that helps in assigning the signals in the experimental spectrum to specific atoms in the molecular structure. docbrown.info
Mechanistic Insights from Computational Approaches
Beyond static properties, computational methods, especially DFT, are instrumental in elucidating the mechanisms of chemical reactions involving dihydroquinolinone systems. Researchers can map out entire reaction pathways, calculating the energies of reactants, transition states, intermediates, and products. rsc.org
For example, in the synthesis of dihydroquinolinones via the cyclization of N-arylamides, computational studies have been used to explore competing reaction pathways. mdpi.com DFT calculations have provided evidence supporting a 5-exo ipso cyclization followed by migration over a direct 6-endo cyclization pathway by showing that the transition state for the 5-exo route is lower in energy. acs.org This type of analysis is crucial for understanding reaction outcomes, regioselectivity, and for designing more efficient synthetic routes. unimib.itorganic-chemistry.org
Analysis of Reaction Pathways and Transition States
The synthesis of dihydroquinolinones often involves complex reaction sequences that can be elucidated through computational analysis. Density Functional Theory (DFT) calculations are frequently employed to map out potential energy surfaces, identify intermediates, and calculate the energies of transition states.
For instance, in the synthesis of 2,3-dihydro-4(1H)-quinolinones through domino reactions, proposed mechanisms involve multiple steps such as cyclization and rearrangement. mdpi.com Computational studies help to determine the most energetically favorable pathway. In the synthesis of related dihydroquinolines, DFT calculations have been used to determine the Gibbs energy of activation for the rotation of protecting groups, which compares well with experimental data obtained from NMR spectroscopy. nih.gov
Mechanistic studies on the formation of dihydroquinolinones via radical cyclization have also benefited from computational analysis. For example, DFT calculations have shown that in certain radical cascade cyclizations, a 5-exo ipso cyclization pathway has a lower transition state energy compared to a 6-endo cyclization pathway, with the subsequent ester migration being driven by the formation of the stable coumarin (B35378) ring system. acs.orgacs.org Similarly, various catalytic methods for synthesizing dihydroquinolinones have been investigated, revealing mechanisms that proceed through free radical processes, involving steps like radical addition, 6-endo-trig cyclization, and re-aromatization. mdpi.com
Validation of Proposed Mechanisms
Computational findings are often validated through experimental evidence. A key method for validation is the comparison of predicted outcomes with experimental results. For example, a proposed reaction mechanism can be supported by isolating and characterizing a product whose formation is consistent with the predicted pathway, often confirmed by X-ray crystallography. acs.org
In the study of enyne-allene cyclization, which produces diradical intermediates, computational studies helped to rationalize the formation of different product types. These proposed reaction pathways were subsequently verified through deuterium (B1214612) labeling experiments, providing strong evidence for the computationally derived mechanism. researchgate.net Furthermore, the utility of a reaction pathway, as explored computationally, can be validated by its successful application in the stereoselective synthesis of a complex natural product. mdpi.com The agreement between computational models and crystal structures of enzyme-inhibitor complexes also serves to validate the proposed binding modes. nih.gov
Tautomeric Equilibrium Studies
Tautomerism is a critical aspect of the chemistry of quinolinone systems, particularly for derivatives with hydroxyl groups. The equilibrium between different tautomeric forms (e.g., keto-enol) can significantly influence the compound's reactivity and biological activity. Computational methods, alongside experimental techniques like NMR spectroscopy, are used to investigate these equilibria.
Studies on 4-hydroxy-2(1H)-quinolinone show that it can exist in different tautomeric forms. researchgate.net Computational and experimental analyses, including X-ray crystallography and NMR, have indicated that the 4-oxo (keto) form is generally the favored tautomer in both the solid state and in solutions like DMSO. researchgate.net To further probe this, O-methylated derivatives, which lock the molecule in an enol-like form, can be synthesized and their properties compared to the parent compound. researchgate.net In more complex systems, such as 7-hydroxy-8-(azophenyl)quinoline, quantum-chemical calculations are used to determine the relative Gibbs free energies of different tautomers, predicting their co-existence in solution, which can be confirmed by variable temperature NMR. nih.gov
Investigation of Substituent Effects on Acidity and Reactivity
An electron-withdrawing group tends to increase the acidity of a nearby proton, such as the N-H proton in the quinolinone core or a carboxylic acid substituent, by stabilizing the resulting conjugate base through inductive or resonance effects. youtube.comyoutube.com Conversely, an electron-donating group typically decreases acidity by destabilizing the conjugate base. youtube.com These principles are fundamental to structure-activity relationship (SAR) studies, where the goal is to modulate the biological activity of a lead compound by introducing different substituents. For instance, SAR studies on substituted dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors have been performed to optimize their potency. nih.gov Similarly, the reactivity in synthetic transformations is also affected; for example, domino reactions for synthesizing tetrahydroquinolines often yield better results with electron-donating groups on the aromatic ring. mdpi.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable computational tools for drug discovery, providing detailed insights into how a ligand, such as a dihydroquinolinone derivative, might interact with a biological target, typically a protein or enzyme. scirp.org These methods predict the preferred binding orientation and affinity of a ligand within the active site of a receptor. frontiersin.org
Numerous studies have employed these techniques for dihydroquinolinone systems. For example, derivatives of 3,4-dihydroquinolin-2(1H)-one have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.gov Docking studies have also been used to investigate quinoline (B57606) derivatives as inhibitors of HIV reverse transcriptase and dihydrofolate reductase (DHFR). nih.govresearchgate.net The results of these in silico studies often show a good correlation with experimental biological activity, guiding the synthesis of more potent and selective inhibitors. nih.govnih.govresearchgate.net
A primary goal of molecular docking is to predict the specific interactions between a ligand and the amino acid residues within the binding site of an enzyme. frontiersin.org The binding of a ligand is governed by non-covalent interactions such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. scitechnol.com
For 3,4-dihydroquinolin-2(1H)-one analogues targeting VEGFR2, docking studies have identified key hydrogen bonding interactions with residues like Asp1046 and Glu885 in the enzyme's binding pocket. nih.gov In another study, docking of a dihydroquinoline derivative into the active site of human aldehyde dehydrogenase 1A1 (ALDH1A1) predicted a high binding affinity, suggesting its potential as an anticancer agent. researchgate.net Similarly, for quinoline derivatives targeting HIV reverse transcriptase, docking studies revealed favorable binding interactions within the enzyme's active domain, with some compounds showing higher predicted affinity than standard drugs. nih.gov Molecular dynamics (MD) simulations can further investigate the stability of these predicted ligand-enzyme complexes over time. nih.gov
The table below summarizes docking results for several 3,4-dihydroquinolin-2(1H)-one analogues against VEGFR2. nih.gov
| Compound | Binding Affinity (kcal/mol) | Number of H-bonds | Interacting Residues |
| 4g | -10.5 | 2 | Asp1046, Glu885 |
| 4m | -11.6 | 3 | Asp1046, Glu885 |
| 4q | -11.1 | 3 | Asp1046, Glu885, Ile1025 |
| 4t | -11.4 | 4 | Asp1046, Glu885, Ile1025 |
| 4u | -11.4 | 3 | Asp1046, Glu885 |
| TMZ (Reference) | -6.2 | 4 | Leu840, Cys919 |
This table is interactive. Click on the headers to sort.
X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes. This experimental data is invaluable for structure-based drug design. By understanding the precise atomic interactions between a known inhibitor and its target enzyme from a crystal structure, medicinal chemists can design new inhibitors with improved affinity and selectivity. frontiersin.org
For example, the design of novel HIV-1 integrase inhibitors from dihydroquinoline-3-carboxylic acids was aided by solving the crystal structure of a representative compound. nih.gov Knowledge of the crystal structure of the VEGFR2 kinase domain in complex with an existing inhibitor has also guided the design of new 3,4-dihydroquinolin-2(1H)-one derivatives. nih.gov In another case, the crystal structure of human dihydroorotate (B8406146) dehydrogenase (HsDHODH) in complex with a natural product inhibitor provided a structural basis for understanding how naphthoquinone derivatives interact with the enzyme, offering a foundation for designing optimized inhibitors. nih.gov This integration of crystallographic data with computational modeling is a cornerstone of modern rational drug design. nih.gov
Preclinical Biological Activity and Pharmacological Research on 3,3 Dimethyl 3,4 Dihydro 1h Quinolin 2 One and Its Derivatives
Enzyme Inhibition Studies
The 3,4-dihydro-1H-quinolin-2-one core has been the subject of numerous medicinal chemistry campaigns, leading to the discovery of derivatives with significant inhibitory activity against several key enzymes.
Rho-kinase Inhibition
The enzyme Rho-kinase (ROCK) is a crucial component in signaling pathways that regulate cellular functions, and its over-activity is linked to conditions like arterial hypertension. nih.govresearchgate.net In an effort to identify new therapeutic agents, a series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives were synthesized and evaluated for their potential to inhibit Rho-kinase. nih.govresearchgate.net This research was based on the premise that this original heterocyclic structure could serve as a potent scaffold for ROCK inhibitors. nih.govresearchgate.net The synthesis involved the condensation of 3,3-dimethylacryloyl chloride with aniline (B41778) to create the core structure, which was then further modified. nih.gov Biological testing of the synthesized compounds confirmed their activity against the Rho-kinase enzyme. nih.govresearchgate.net
Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, researchers have explored multifunctional agents that can simultaneously target different enzymes. Derivatives of 3,4-dihydro-2(1H)-quinolinone have emerged as promising dual inhibitors of both cholinesterases (ChE) and monoamine oxidases (MAO). bohrium.comresearchgate.net
A series of hybrid compounds was developed by combining the 3,4-dihydro-2(1H)-quinolinone pharmacophore with a dithiocarbamate (B8719985) moiety. bohrium.comresearchgate.net The 3,4-dihydro-2(1H)-quinolinone core was selected for its known ability to inhibit MAO-B, while the dithiocarbamate portion was designed to target the catalytic active site (CAS) of acetylcholinesterase (AChE). bohrium.comresearchgate.net Many of the synthesized compounds demonstrated potent inhibition of both AChE and MAOs. bohrium.comresearchgate.net
One of the most effective compounds from this series, 3e , which features a six-carbon atom linker and a terminal piperidine (B6355638) group, showed a balanced inhibitory profile against both enzyme families. bohrium.comresearchgate.net Kinetic studies revealed that compound 3e acts as a mixed-type inhibitor of human AChE (hAChE) and a competitive inhibitor of human MAO-B (hMAO-B). bohrium.comresearchgate.net
Further studies on C7-substituted 3,4-dihydro-2(1H)-quinolinones confirmed their potent and selective inhibition of MAO-B. mdpi.com Structure-activity relationship (SAR) analysis showed that a benzyloxy substituent at the C7 position was particularly favorable for high potency. mdpi.com The most potent compound identified in this series was 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone , which exhibited an IC₅₀ value in the nanomolar range for MAO-B and a high selectivity over the MAO-A isoform. mdpi.com
Table 1: Inhibition of ChE and MAO by 3,4-dihydro-2(1H)-quinolinone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 3e | eeAChE | 0.28 | bohrium.comresearchgate.net |
| hAChE | 0.34 | bohrium.comresearchgate.net | |
| hMAO-A | 0.91 | bohrium.comresearchgate.net | |
| hMAO-B | 2.81 | bohrium.comresearchgate.net | |
| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | hMAO-B | 0.0029 | mdpi.com |
| N-amino-3,4-dihydroquinoline-(1H)-2-one (Compound Q) | Rat Liver MAO-B | Not specified, but noted as a competitive and reversible inhibitor. | nih.gov |
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
Deregulated activity of Cyclin-Dependent Kinase 5 (CDK5), a serine/threonine protein kinase, is implicated in several neurodegenerative disorders. nih.gov Research into potent CDK5 inhibitors has led to the design and synthesis of quinolin-2(1H)-one derivatives. nih.gov Using homology modeling between CDK5 and the related CDK2, scientists explored various chemical series to identify effective inhibitors. This investigation successfully identified quinolin-2(1H)-ones as a promising chemical class for CDK5 inhibition, and the subsequent synthesis and testing confirmed their inhibitory activity. nih.gov
Diverse Protein Kinase Inhibition (e.g., JAK3, NPM1-ALK, cRAF)
The quinolinone scaffold has also been investigated for its potential to inhibit other protein kinases involved in cell growth and cancer.
cRAF Inhibition: A series of 3,3-dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives were designed and synthesized as potential tyrosine kinase inhibitors. frontiersin.org Within this series, compound 10f was identified as a potent and selective inhibitor of Raf kinase, a key component in the MAPK/ERK signaling pathway that is often dysregulated in cancer. frontiersin.org
JAK3 and NPM1-ALK Inhibition: While the broader quinoline (B57606) and related heterocyclic families have been explored as kinase inhibitors, specific research detailing the inhibition of Janus kinase 3 (JAK3) or Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK) by derivatives of 3,3-Dimethyl-3,4-dihydro-1H-quinolin-2-one is not prominent in the reviewed literature. However, studies on the closely related quinoxalinone scaffold have shown potent inhibition of JAK2/3, indicating the potential of similar bicyclic structures to target these kinases. nih.gov
Soluble Guanylyl Cyclase (sGC) and c-Jun N-terminal kinase 3 (JNK3) Targeting
While direct inhibition of sGC and JNK3 by this compound derivatives is not extensively documented, significant research has been conducted on the structurally related 3,4-dihydroquinoxalin-2(1H)-one scaffold. This highlights the therapeutic potential of this class of heterocyclic compounds.
JNK3 Inhibition: The c-Jun N-terminal kinase 3 (JNK3) is a key enzyme in stress-signaling pathways related to neurodegenerative diseases. nih.gov Researchers identified a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) , containing the 3,4-dihydroquinoxalin-2(1H)-one core as a potent JNK3 inhibitor. nih.gov Subsequent optimization of this lead, aimed at improving physicochemical properties and selectivity, resulted in compound J46-37 . This derivative showed potent JNK3 inhibition with over 50-fold greater selectivity against other kinases like DDR1 and EGFR. nih.gov
sGC Activation: Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide signaling pathway. nih.govnih.gov Research into heme-independent activators of sGC led to the design of novel mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives. nih.govnih.gov While many of the initial compounds did not show activity in cell-based assays, one dicarboxylic derivative, compound 30d , was found to activate purified recombinant sGC enzyme in vitro. nih.govnih.gov It increased the activity of the wild-type sGC by 4.4-fold and the heme-free mutant sGC by 4.8-fold, demonstrating its potential as a starting point for developing sGC activators. nih.govnih.gov
Table 2: Activity of 3,4-dihydroquinoxalin-2(1H)-one Derivatives on sGC
| Compound | Target | Activity | EC₅₀ (µM) | Source |
|---|---|---|---|---|
| 30d | Wild-type α1/β1 sGC | 4.4-fold activation | 0.77 | nih.govnih.gov |
| 30d | Heme-free α1/β1 His105Ala mutant sGC | 4.8-fold activation | 1.8 | nih.govnih.gov |
Human Aldosterone (B195564) Synthase CYP11B2 Inhibition
Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone and a therapeutic target for cardiovascular diseases. nih.govcncb.ac.cn To develop potent and selective inhibitors, research efforts focused on modifying pyridine-substituted naphthalene (B1677914) compounds, which were known CYP11B2 inhibitors but also affected the hepatic enzyme CYP1A2. nih.gov This structural optimization led to the discovery of heteroaryl-substituted 3,4-dihydro-1H-quinolin-2-ones as highly potent and selective inhibitors of CYP11B2. nih.govcncb.ac.cn These compounds demonstrated significantly reduced inhibition of CYP1A2. nih.gov One isoquinoline (B145761) derivative, compound 21 , was shown to significantly lower plasma aldosterone levels in animal models. nih.gov
Table 3: Inhibition of Human Aldosterone Synthase by 3,4-dihydro-1H-quinolin-2-one Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) | Source |
|---|---|---|---|---|
| Compound 12 | hCYP11B2 | 1.3 | 208 | nih.gov |
| Compound 21 | hCYP11B2 | 0.6 | 133 | nih.gov |
Antimicrobial and Antibacterial Activities against Bacterial Strains
Derivatives of 3,4-dihydro-2(1H)-quinolinone have demonstrated notable potential as antimicrobial and antibacterial agents. Research indicates that these compounds are particularly effective against certain Gram-negative bacteria. digitellinc.com For instance, the 3,4-dihydro-2(1H)-quinolinone structure has proven to exhibit antibacterial activity against pathogens such as Salmonella and Escherichia coli. digitellinc.com
Studies on naturally occurring 3,4-dihydroquinoline-2-one derivatives isolated from extremophilic microorganisms, such as Streptomyces sp. LGE21, have also revealed inhibitory activity. researchgate.net Specifically, compounds like 3,4-dihydro-1H-quinolin-2-one and its 8-hydroxy and 8-methoxy analogs have shown weak to moderate growth inhibition against a panel of tested bacterial strains, including Pseudomonas aeruginosa and Bacillus subtilis. researchgate.net
Further synthetic efforts have explored modifications of the quinolinone core to enhance antimicrobial potency. The synthesis of 3-formyl-2-(1H)quinolinone Schiff base derivatives and related chalcones has been investigated for their potential antimicrobial effects. ekb.eg Similarly, research into related heterocyclic structures like quinazolin-2,4(1H)-dione and quinazolin-4(3H)-one derivatives has shown that structural modifications, such as the introduction of pyrazole (B372694) or sulfonamide moieties, can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.gov For example, certain quinazolin-2,4-dione derivatives showed potent activity against Staphylococcus aureus and Escherichia coli. nih.govnih.gov While not direct derivatives of quinolin-2-one, these findings highlight the general potential of this class of heterocyclic compounds in developing new antibacterial agents. nih.govmdpi.comnih.govnih.gov
Table 1: Antibacterial Activity of 3,4-Dihydro-1H-quinolin-2-one Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 3,4-Dihydro-2(1H)-quinolinones | Salmonella sp. | Active | digitellinc.com |
| 3,4-Dihydro-2(1H)-quinolinones | Escherichia coli | Active | digitellinc.com |
| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Pseudomonas aeruginosa | Inhibitory Activity (7 mm zone) | researchgate.net |
| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Bacillus subtilis | Inhibitory Activity (9 mm zone) | researchgate.net |
| 3,4-dihydro-1H-quinolin-2-one | Pseudomonas aeruginosa | Inhibitory Activity (7 mm zone) | researchgate.net |
| 3,4-dihydro-1H-quinolin-2-one | Bacillus subtilis | Inhibitory Activity (9 mm zone) | researchgate.net |
| 8-methoxy-3,4-dihydro-1H-quinolin-2-one | Pseudomonas aeruginosa | Inhibitory Activity (7 mm zone) | researchgate.net |
| 8-methoxy-3,4-dihydro-1H-quinolin-2-one | Bacillus subtilis | Inhibitory Activity (9 mm zone) | researchgate.net |
Anticancer and Cytotoxic Effects on Cancer Cell Lines
The quinolinone scaffold is a prominent feature in many compounds investigated for anticancer properties. nih.gov Research has shown that derivatives of 3,4-dihydro-2(1H)-quinolinone can exert cytotoxic effects on various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization. ekb.egnih.gov
A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were synthesized and evaluated for their in vitro cytotoxic activities. nih.gov One compound, featuring a 4-methoxy substitution, demonstrated the strongest anti-proliferative activity and was found to strongly inhibit tubulin assembly with an IC₅₀ value of 6.74 μM. nih.gov
Studies on other derivatives have also shown promising results. For example, 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones displayed high cytotoxic effects against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells. nih.gov Furthermore, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one exhibited potent cytotoxicity toward colon (HCT-116) and lung (A549) cancer cell lines by inducing cell cycle arrest and apoptosis. mostwiedzy.pl Naturally occurring derivatives, such as 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one, have been reported to have weak cytotoxic activities against liver cancer (HEPG2) and human cervix carcinoma (KB-3-1) cell lines. researchgate.net
Table 2: Cytotoxic Activity of 3,4-Dihydro-1H-quinolin-2-one Derivatives on Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Key Findings / Activity | Reference |
|---|---|---|---|
| 3,4-Dihydro-2(1H)-quinolinone Sulfonamides | MCF-7 (Breast), A549 (Lung), HCT-116 (Colon) | Potent anti-proliferative activity; one derivative showed an IC₅₀ of 6.74 μM for tubulin polymerization inhibition. | nih.gov |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 (Leukemia), MCF-7 (Breast) | High cytotoxic activity in the low µM range. | nih.gov |
| 8-Phenyltetrahydroquinolinones | HCT-116 (Colon), A549 (Lung) | Potent cytotoxicity; compound 4a had an IC₅₀ of ~13 µM (HCT-116) and 11.33 µM (A549). | mostwiedzy.pl |
| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | HEPG2 (Liver), KB-3-1 (Cervix) | Weak cytotoxic activities. | researchgate.net |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | Various cancer cell lines | Lead compound 3c showed low micromolar inhibition. | nih.gov |
Neurobiological Activity Investigations
The 3,4-dihydro-2(1H)-quinolinone scaffold is being explored for its potential in treating neurodegenerative diseases like Alzheimer's. nih.gov A key strategy in this area is the development of multi-target-directed ligands (MTDLs) that can interact with several key biological targets involved in the disease's progression. nih.gov
Research has focused on creating hybrid compounds that merge the pharmacophoric features of 3,4-dihydro-2(1H)-quinolinone with other active moieties, such as dithiocarbamate. nih.gov The 3,4-dihydro-2(1H)-quinolinone core is recognized as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is implicated in neurodegenerative disorders. nih.gov Specifically, C-7 substituted derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as highly effective MAO-B inhibitors, with one compound exhibiting an IC₅₀ value as low as 0.0029 μM. nih.gov By inhibiting MAO-B, these compounds can help mitigate oxidative stress, a key factor in neuronal damage. nih.govacgpubs.org The dithiocarbamate portion of these hybrid molecules is designed to inhibit acetylcholinesterase (AChE), another crucial target in Alzheimer's therapy. nih.gov
The therapeutic landscape for pain management often includes analgesic adjuvants such as antidepressants and anticonvulsants. researchgate.net While direct research on the antidepressant and anticonvulsant properties of this compound itself is limited, studies on structurally related compounds suggest the potential of this chemical class in modulating central nervous system (CNS) activity.
For instance, a series of 3-phenyliminoindolin-2-one derivatives, which share a similar core structure, were screened for antidepressant and anticonvulsant activities. nih.gov Several of these compounds significantly reduced immobility time in forced swimming and tail suspension tests in mice, indicating antidepressant-like effects. nih.gov One particular derivative was more effective than the reference drug fluoxetine. nih.gov In seizure screening, some of these compounds also showed protection against pentylenetetrazole (PTZ)-induced seizures. nih.gov Other related heterocyclic systems, such as quinazoline (B50416) derivatives, have also been extensively investigated as anticonvulsant agents, with some showing high efficacy in both MES and scPTZ seizure models. mdpi.commdpi.com These findings suggest that the broader quinolinone and related heterocyclic scaffolds are promising for the development of new CNS-active agents. nih.govmdpi.com
Sigma receptors, particularly the sigma-1 (σ₁) subtype, are recognized as important targets for the development of novel analgesics. researchgate.netnih.gov The 3,4-dihydro-2(1H)-quinolinone scaffold has been successfully utilized to design potent and selective sigma-1 receptor antagonists. researchgate.netnih.govresearchgate.net
In one study, a series of 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors. nih.gov This research led to the identification of a highly promising derivative, 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone (compound 35 ), which demonstrated a high affinity for the sigma-1 receptor (Kiσ₁ = 1.22 nM) and exceptional selectivity over the sigma-2 receptor (1066-fold). nih.gov Functional assays confirmed that this compound acts as a sigma-1 receptor antagonist. nih.gov In vivo studies showed that this compound produced dose-dependent anti-nociceptive effects in the formalin test, suggesting its potential for pain treatment. nih.gov The design of these compounds was based on the known pharmacophoric requirements for sigma-1 receptor ligands, which include a basic amino group and two hydrophobic regions at specific distances. researchgate.net
Table 3: Sigma Receptor Binding Affinity of Selected 3,4-Dihydro-2(1H)-quinolinone Derivatives
| Compound | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity (σ₂/σ₁) | Reference |
|---|---|---|---|---|
| 35 | 1.22 | 1300 | 1066 | nih.gov |
| OPC-14523 | 47 | - | - | researchgate.net |
Anti-inflammatory Research
Inflammation is a critical component of many chronic diseases, including pain syndromes. researchgate.netmdpi.com While direct anti-inflammatory studies on this compound are not extensively documented, the anti-nociceptive effects of its derivatives are closely linked to inflammatory pathways. researchgate.netnih.gov
The development of 3,4-dihydro-2(1H)-quinolinone derivatives as sigma-1 receptor antagonists for pain relief provides an indirect avenue for anti-inflammatory action. researchgate.netnih.gov The formalin test, used to evaluate the analgesic properties of these compounds, has two phases: an initial neurogenic phase and a later inflammatory phase. The efficacy of compounds in the second phase points towards an ability to modulate inflammatory pain. nih.gov The search for new analgesics like sigma-1 receptor antagonists is driven by the need to find alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with significant side effects. researchgate.net
Research on related heterocyclic structures further supports the anti-inflammatory potential of this chemical family. For example, derivatives of quinazolin-2,4-dione have been investigated as inhibitors of the phosphodiesterase 4 (PDE4) enzyme, a key target in inflammatory cells. researchgate.net Additionally, some quinoline derivatives have been shown to reduce levels of inflammatory mediators like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in preclinical models of inflammation. nih.gov
Antileishmanial Efficacy
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for novel, effective, and less toxic therapeutic agents is a priority in medicinal chemistry. In this context, derivatives of quinolinone and related heterocyclic systems have emerged as a promising area of investigation.
Research into a series of functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives has shown potential for the treatment of visceral leishmaniasis. sapub.orgresearchgate.netrsc.orgnih.gov These compounds, which are structurally related to the this compound core, have been synthesized and evaluated for their efficacy against Leishmania donovani.
One notable derivative from these studies, compound 5m , demonstrated significant antileishmanial activity both in vitro and in vivo. sapub.orgresearchgate.netrsc.orgnih.gov In in vitro assays, compound 5m exhibited a half-maximal inhibitory concentration (IC50) of 8.36 μM against the amastigote form of the parasite, which resides within host macrophages. sapub.orgresearchgate.netrsc.orgnih.gov The selectivity index (SI), a ratio of the compound's cytotoxicity to its antiparasitic activity, was determined to be 7.79. sapub.orgresearchgate.netrsc.orgnih.gov
Further in vivo evaluation in a Balb/c mouse model of visceral leishmaniasis showed that compound 5m was able to reduce the parasite burden in both the liver and the spleen. sapub.orgresearchgate.netrsc.org A 56.2% inhibition in the liver and a 61.1% inhibition in the spleen were observed following intraperitoneal administration. sapub.orgresearchgate.netrsc.org
Other derivatives within the same series also displayed noteworthy in vitro antileishmanial activity against the intracellular amastigote form of L. donovani. nih.gov The structure-activity relationship (SAR) analysis from this research provides valuable insights for the future design of more potent antileishmanial agents based on the quinolinone scaffold. nih.gov
| Compound | Anti-amastigote IC50 (μM) | Cytotoxicity (CC50, μM) | Selectivity Index (SI) |
|---|---|---|---|
| 5m | 8.36 | 65.11 | 7.79 |
| 5p | 5.35 | Data not available | Data not available |
| 5n | 7.42 | Data not available | Data not available |
| 5i | 8.39 | Data not available | Data not available |
| 7a | 8.75 | Data not available | Data not available |
| 5c | 10.51 | Data not available | Data not available |
Data sourced from a study on 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. sapub.orgresearchgate.netrsc.orgnih.gov
Additionally, research on 2,3-dihydroquinazolin-4(1H)-one derivatives, another class of related heterocyclic compounds, has identified potent antileishmanial agents. mdpi.comnih.gov Two such derivatives, 3a and 3b , exhibited significant in vitro activity, with IC50 values of 1.61 and 0.05 µg/mL, respectively. nih.gov This highlights the broader potential of quinolinone-like structures in antileishmanial drug discovery.
Diuretic Activity Investigations
The investigation into the diuretic potential of this compound and its close derivatives is an area with less extensive published research compared to other pharmacological activities. However, studies on related quinolinone and benzotriazine structures suggest that this chemical class may influence renal function.
Furthermore, research on 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, which share some structural similarities with the quinolinone core, has shown that these compounds can exhibit interesting pharmacological activities, including diuretic effects. semanticscholar.org This suggests that the 3,3-disubstituted pattern on a dihydro-heterocyclic ring system might be a key feature for inducing diuresis.
Conversely, some quinazoline derivatives have been reported to possess antidiuretic activity, indicating that subtle structural changes to the heterocyclic core can lead to opposing pharmacological effects on renal water and electrolyte handling. mdpi.com
Due to the limited direct research on the diuretic activity of this compound or its very close derivatives, a detailed data table on diuretic parameters cannot be compiled at this time. The available literature primarily points towards the potential for this class of compounds to modulate renal function, warranting further investigation to elucidate their specific effects and mechanisms of action.
Future Research Directions and Therapeutic Potential of 3,3 Dimethyl 3,4 Dihydro 1h Quinolin 2 One Analogs
Summary of Key Research Findings and Methodological Advancements
The 3,4-dihydro-2(1H)-quinolinone core is present in several FDA-approved drugs, including the antiplatelet agent cilostazol, the antipsychotic aripiprazole, and the beta-blocker carteolol. nih.gov This clinical success has spurred considerable research into novel derivatives with a wide range of biological activities. The versatility of this scaffold is evident in its ability to interact with various biological targets, including phosphodiesterases, G-protein coupled receptors like dopamine (B1211576) and serotonin (B10506) receptors, and vasopressin receptors. nih.gov
Methodological advancements in the synthesis of dihydroquinolin-2(1H)-ones have been pivotal for the exploration of this chemical space. Modern synthetic strategies have moved beyond classical methods to include more efficient and versatile catalytic processes. A notable advancement is the catalytic annulation of α,β-unsaturated N-arylamides, which allows for the construction of the dihydroquinolinone core through various pathways, including electrophilic, radical-initiated, and photochemical cyclizations. mdpi.com These methods offer broad substrate scope and functional group tolerance, facilitating the generation of diverse compound libraries for biological screening. mdpi.com For instance, silver-catalyzed methods have been developed for synthesizing CF3-containing dihydroquinolinones, and visible light-induced cascade reactions have enabled the synthesis of HCF2COOEt-containing derivatives. mdpi.com
Recent research has also focused on the development of multicomponent reactions, such as the Biginelli-like reactions, which allow for the one-pot synthesis of complex dihydropyrimidine-containing scaffolds, demonstrating the adaptability of the core structure to generate diverse heterocyclic systems. mdpi.com
Emerging Research Frontiers for 3,3-Dimethyl-3,4-dihydro-1H-quinolin-2-one and its Bioactive Derivatives
The exploration of 3,4-dihydro-2(1H)-quinolinone derivatives is expanding into new and promising therapeutic areas, with a significant focus on oncology and neurodegenerative diseases.
Anticancer Applications: A significant emerging frontier is the development of these analogs as potent anticancer agents. Research has demonstrated that derivatives of this scaffold can act as tubulin polymerization inhibitors, a mechanism central to the action of successful chemotherapy drugs like paclitaxel. nih.gov Specifically, certain 2-styrylquinazolin-4(3H)-ones and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one have shown sub-micromolar cytotoxic potency against a broad panel of human cancer cell lines. rsc.org
Another promising avenue in cancer therapy is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Novel analogs of 3,4-dihydroquinolin-2(1H)-one have been designed and synthesized as potential VEGFR2 inhibitors for the treatment of glioblastoma multiforme (GBM), an aggressive brain tumor. mdpi.comnih.gov Several of these compounds demonstrated significantly higher efficacy in inducing cell death in GBM cell lines compared to the standard chemotherapeutic agent, temozolomide. mdpi.comnih.gov
The table below summarizes the in vitro anticancer activity of selected 3,4-dihydroquinolin-2(1H)-one analogs against Glioblastoma Multiforme cell lines.
| Compound ID | U87-MG IC₅₀ (µM) | U138-MG IC₅₀ (µM) | Target |
| 4m | 4.20 | Not Reported | VEGFR2 |
| 4q | 8.00 | Not Reported | VEGFR2 |
| 4t | 10.48 | Not Reported | VEGFR2 |
| 4u | 7.96 | Not Reported | VEGFR2 |
| Temozolomide (TMZ) | 92.90 | 93.09 | DNA Alkylating Agent |
| Data sourced from a study on potential VEGFR2 inhibitors for Glioblastoma Multiforme. mdpi.comnih.gov |
Other Therapeutic Areas: Beyond cancer, research is exploring the potential of these compounds as anticoagulants through the inhibition of coagulation factors Xa and XIa. nih.gov There is also continued interest in their application as neuroprotective agents and for their antimicrobial properties. researchgate.netresearchgate.net The inherent versatility of the dihydroquinolinone scaffold allows for its incorporation into hybrid molecules, combining its pharmacophoric features with other bioactive moieties to create agents with multimodal mechanisms of action. nih.gov
Potential for Rational Design and Optimization of Novel Bioactive Agents
The future of drug discovery with the this compound scaffold lies in the rational design and optimization of its derivatives to achieve enhanced potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Studies and Computational Modeling: A key strategy involves detailed SAR studies to understand how different substituents on the quinolinone ring influence biological activity. For example, in the development of VEGFR2 inhibitors, computational methods like molecular docking and molecular dynamics simulations were instrumental in predicting the binding interactions of the designed compounds with the target protein, guiding the selection of the most promising candidates for synthesis and biological evaluation. mdpi.comnih.gov These in silico approaches, combined with experimental data, provide a roadmap for targeted structural modifications to optimize ligand-receptor interactions. mdpi.com
Scaffold Hopping and Bioisosteric Replacement: "Scaffold hopping" is another powerful strategy for lead optimization. This involves modifying the core structure of a known active compound to generate novel chemotypes with potentially improved properties. An example of this is the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as tubulin inhibitors, where modifications to the ring system led to new compounds with high antitumor activity and better aqueous solubility. nih.gov This approach allows for the exploration of new intellectual property space while retaining the key pharmacophoric features required for biological activity.
The introduction of the gem-dimethyl group at the C3 position in this compound is a deliberate design choice aimed at improving the metabolic stability of the compound by blocking a potential site of oxidation. This modification can also influence the conformational preferences of the molecule, which may lead to a more favorable binding orientation with its biological target.
The table below outlines key considerations for the rational design of novel bioactive agents based on the this compound scaffold.
| Design Strategy | Rationale | Potential Outcome |
| Introduction of Gem-Dimethyl Group at C3 | Block metabolic oxidation, restrict conformational flexibility. | Improved pharmacokinetic profile, enhanced binding affinity. |
| Substitution on the Aromatic Ring | Modulate electronic properties, solubility, and target interactions. | Increased potency, selectivity, and improved ADME properties. |
| Modification at the N1 Position | Introduce vectors for interacting with specific sub-pockets of the target protein. | Enhanced target engagement and potential for novel biological activities. |
| Hybrid Molecule Design | Combine the quinolinone scaffold with other known pharmacophores. | Multi-target agents, synergistic therapeutic effects. |
Q & A
Q. What are the common synthetic routes for preparing 3,3-dimethyl-3,4-dihydro-1H-quinolin-2-one, and what are their key reaction conditions?
The compound is typically synthesized via cyclization or functionalization of precursor molecules. A widely used method involves the Pictet-Spengler reaction , where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the quinoline core . Alternatively, N-alkylation of 3,4-dihydroquinolin-2-one derivatives with methylating agents (e.g., methyl iodide) in the presence of a base like NaH in DMF can introduce methyl groups at the 3-position . Reaction conditions vary:
Q. How can researchers optimize purification methods for this compound?
Purification often involves flash chromatography (e.g., Biotage systems) with silica gel and gradient elution (e.g., hexane/ethyl acetate) . For enantiopure derivatives, chiral column chromatography or recrystallization in ethanol/water mixtures is recommended .
Q. What spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Key for confirming substituent positions (e.g., methyl groups at δ ~1.2–1.5 ppm) .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 303 for nitro derivatives) .
- IR spectroscopy : Confirms carbonyl stretching (C=O) at ~1680–1700 cm⁻¹ .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at the 1-, 6-, or 8-positions) influence biological activity?
- 1-Position modifications : Adding alkylamines (e.g., dimethylaminoethyl) enhances CNS penetration, as seen in antidepressant studies where 1-(3-chlorophenylpiperazinyl)propyl derivatives showed sigma receptor agonism (IC₅₀ ~30 nM) .
- 6-/8-Substituents : Nitro or amino groups at these positions improve binding affinity. For example, 6-amino-8-fluoro derivatives exhibit enhanced receptor selectivity in kinase inhibition assays .
- Data contradiction : Some studies report reduced activity with bulkier substituents (e.g., diethylaminoethyl vs. dimethylaminoethyl), likely due to steric hindrance .
Q. What methodological strategies resolve contradictions in receptor binding data?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]DTG) to assess sigma receptor affinity, accounting for nonspecific binding via control experiments .
- Molecular docking : Computational models (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding interactions that explain discrepancies in IC₅₀ values .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Radical cyclization using chiral auxiliaries or catalysts (e.g., samarium iodide) enables enantiomeric excess >90%. For example, 6-exo-trig cyclizations with SmI₂ in THF yield highly enantioenriched dihydroquinolinones .
Q. What in vivo experimental designs are appropriate for evaluating neuroactive derivatives?
Q. How do reaction conditions impact yield and selectivity in multi-step syntheses?
- Temperature control : Lower temps (0–5°C) minimize side reactions during nitro reduction .
- Catalyst choice : Pd/C vs. Raney Ni affects hydrogenation efficiency (Pd/C preferred for nitro groups) .
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic displacement in alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
